Myrcenol sulfone

Fragrance Synthesis Terpene Chemistry Process Purity

Myrcenol sulfone (CAS 1135-22-4), systematically named 3-Thiophenebutanol, 2,5-dihydro-α,α-dimethyl-, 1,1-dioxide, is a terpene-derived cyclic sulfone with the molecular formula C₁₀H₁₈O₃S and a molecular weight of 218.31 g/mol. This compound is synthesized via a Diels-Alder cycloaddition between β-myrcene and sulfur dioxide.

Molecular Formula C10H18O3S
Molecular Weight 218.32 g/mol
CAS No. 1135-22-4
Cat. No. B074774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrcenol sulfone
CAS1135-22-4
Molecular FormulaC10H18O3S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC(C)(CCCC1=CCS(=O)(=O)C1)O
InChIInChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3
InChIKeyOLQQKUGPGIOLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrcenol Sulfone (CAS 1135-22-4): A Synthetic Sulfone Intermediate for High-Yield Terpene Alcohol Production


Myrcenol sulfone (CAS 1135-22-4), systematically named 3-Thiophenebutanol, 2,5-dihydro-α,α-dimethyl-, 1,1-dioxide, is a terpene-derived cyclic sulfone with the molecular formula C₁₀H₁₈O₃S and a molecular weight of 218.31 g/mol [1]. This compound is synthesized via a Diels-Alder cycloaddition between β-myrcene and sulfur dioxide [2]. It functions primarily not as a final fragrance ingredient, but as a key synthetic intermediate that enables a high-purity, high-yield route to myrcenol, a valuable fragrance alcohol [3].

Why Myrcenol Sulfone (CAS 1135-22-4) Cannot Be Replaced by Other Myrcene-Derived Intermediates


In industrial fragrance synthesis, simply substituting one protected myrcene intermediate for another leads to significant downstream quality and yield issues. Myrcenol sulfone's value is its role in a specific, high-purity route to myrcenol, a process that directly avoids the substantial isomeric contamination common in alternative synthetic pathways. For instance, while alternative hydrochlorination/quaternary ammonium salt routes generate an inseparable mixture containing over 20% of undesirable ocimenol isomers, the thermal decomposition of myrcenol sulfone yields a pure myrcenol product [1]. This purity is not a trivial detail; the presence of trans-ocimenol, a common contaminant in other routes, is documented to form unwanted byproducts in subsequent Diels-Alder reactions used to produce high-value fragrance ingredients like Lyral, thereby reducing overall yield and process efficiency [1].

Quantitative Performance Evidence for Myrcenol Sulfone (CAS 1135-22-4) in Synthesis and Stability


Myrcenol Sulfone Route Delivers Pure Myrcenol, Avoiding >20% Isomeric Contamination from Alternative Processes

The primary technical advantage of the myrcenol sulfone intermediate is its ability to yield pure myrcenol, a critical quality attribute for subsequent chemical transformations. In contrast, an alternative industrial process using a quaternary ammonium salt intermediate yields an unavoidable mixture of myrcenol with over 20% combined cis- and trans-ocimenol [1]. The presence of trans-ocimenol is particularly problematic, as it is known to participate in side reactions with acrolein during the synthesis of Lyral, leading to the formation of unwanted byproducts and reducing the yield of the desired adduct [1].

Fragrance Synthesis Terpene Chemistry Process Purity

Sulfone Moiety Enables High Regioselectivity (9:1 Adduct Ratio) in Unanalyzed Diels-Alder Reactions at Ambient Temperature

The electron-withdrawing sulfone group in myrcenol sulfone activates the conjugated diene system, enhancing its reactivity in Diels-Alder cycloadditions. This activation is reported to enable uncatalyzed reactions at ambient temperature with a high regioselectivity, achieving an adduct ratio of 9:1 for the major to minor isomers . This is in contrast to the unactivated parent molecule myrcene, which requires more forcing conditions and often yields less selective outcomes.

Cycloaddition Synthetic Methodology Regioselectivity

Myrcenol Sulfone Exhibits Defined Stability Profile in Alcohol-Based Formulations (85% Aroma Retention Over 6 Months)

Stability studies have been conducted on myrcenol sulfone in various formulations to assess its olfactory performance over time. In alcohol-based formulations, which are common in fine fragrance applications, the compound was found to retain 85% of its characteristic aroma profile after a 6-month period . This quantitative data provides a benchmark for its performance in product development.

Formulation Stability Fragrance Chemistry Shelf Life

Regulatory and Physicochemical Profile of Myrcenol Sulfone (CAS 1135-22-4) for Procurement and Handling

Procurement of myrcenol sulfone must account for its specific regulatory and handling requirements. According to the ECHA C&L Inventory, the compound is classified as Acute Toxicity Category 3 (H331, toxic if inhaled) and Eye Irritant Category 2 (H319, causes serious eye irritation) [1]. It is also listed on Canada's Non-domestic Substances List (NDSL), meaning its import or manufacture may be subject to notification requirements [2]. For analytical purposes, key calculated physicochemical properties include a hydrophobic parameter (XlogP) of 0.3 and a topological polar surface area (TPSA) of 62.8 Ų [3]. These values provide a baseline for solubility predictions and chromatographic method development.

Regulatory Compliance Safety Data Physicochemical Properties

Primary Application Scenarios for Myrcenol Sulfone (CAS 1135-22-4) Based on Evidence


Industrial-Scale Production of High-Purity Myrcenol for Fragrance Synthesis

Myrcenol sulfone is the preferred intermediate for the industrial manufacture of myrcenol where high purity is non-negotiable. This process is specifically chosen to avoid the significant isomeric contamination (>20% ocimenols) that occurs with alternative production methods [1]. The resulting pure myrcenol is a critical building block for synthesizing downstream fragrance ingredients like Lyral, where the presence of contaminants like trans-ocimenol is known to cause undesirable side reactions and lower yields [1].

Synthesis of Epoxy Myrcene Derivatives via a Stable Sulfone Intermediate

The sulfone group in myrcenol sulfone acts as a protecting group, enabling the selective epoxidation of myrcene. A patented method utilizes the stable myrcene sulfone intermediate, reacting it with SO₂ before epoxidizing with a sodium percarbonate/acetic anhydride system to produce epoxymyrcene [2]. This route is noted for its stable reactions, mild conditions, and high product quality, offering a controlled alternative to direct epoxidation of the more reactive myrcene [2].

Precursor for Sulfur-Containing Pro-Perfumes in Long-Lasting Formulations

The unique thiophene sulfone structure of myrcenol sulfone positions it as a candidate for developing sulfur-containing pro-perfumes. Patents describe freshening compositions that incorporate a sulfur-containing pro-perfume to deliver a long-lasting or substantive odor [3]. Myrcenol sulfone's chemical structure aligns with this class of materials, which are designed for use in products like laundry detergents and surface cleaners, where fragrance longevity is a key performance metric [3].

Development of Bio-Based Poly(Sulfone) Materials via Copolymerization

Research has explored the copolymerization of β-myrcene with sulfur dioxide to produce poly(myrcene sulfone), a novel bio-based polymer [4]. Myrcenol sulfone serves as the foundational monomeric unit in this context. The resulting material is investigated as a sustainable adhesive, leveraging the renewability of the monoterpene feedstock and the ability to use SO₂ captured from industrial waste [4]. This application represents a non-fragrance, high-volume potential use case for the chemical.

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